molecular formula C7H4Cl2N2S B1582228 2-Amino-5,6-dichlorobenzothiazole CAS No. 24072-75-1

2-Amino-5,6-dichlorobenzothiazole

Cat. No. B1582228
CAS RN: 24072-75-1
M. Wt: 219.09 g/mol
InChI Key: GHKHTBMTSUEBJD-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S and a molecular weight of 219.09 . It is used in the preparation of various heterocyclic disperse dyes .


Synthesis Analysis

The synthesis of 2-Amino-5,6-dichlorobenzothiazole involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in acidic ionic liquid . The cyclization is carried out in ice-cold AcOH .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dichlorobenzothiazole consists of a benzothiazole ring substituted with two chlorine atoms and one amino group .


Chemical Reactions Analysis

2-Amino-5,6-dichlorobenzothiazole is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors for anticonvulsant activity .


Physical And Chemical Properties Analysis

2-Amino-5,6-dichlorobenzothiazole has a melting point of 240-242 °C and a predicted boiling point of 379.7±45.0 °C. Its predicted density is 1.654±0.06 g/cm3 .

Scientific Research Applications

Antiprion Activity

2-Aminothiazoles have been identified as a new class of small molecules with significant antiprion activity. Studies have focused on improving the potency and physiochemical properties of 2-aminothiazoles to achieve and sustain high drug concentrations in the brain, showing promise in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).

Medicinal Chemistry and Drug Discovery

The 2-aminothiazole core is an active pharmacophore in medicinal chemistry and drug discovery, with a number of drugs containing this core already on the market. Recent explorations have identified new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activity, highlighting their versatility and potential in addressing a broad range of therapeutic areas (Das et al., 2016).

Central Dopamine Agonists

Incorporating the 2-aminothiazole moiety as a stable and lipophilic bioisosteric replacement of a phenol group has led to the development of dopamine agonists with good oral availability. These compounds have been explored for their potential in treating Parkinson's disease due to their dual agonist/antagonist action at striatal dopamine D2 receptors (van Vliet et al., 2000).

Antimicrobial and Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial activity of 2-aminothiazole derivatives, showing good to moderate activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. This highlights their potential as antimicrobial agents in addressing drug-resistant infections (Chavan & Pai, 2007).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles have been studied for their selective, potent antitumor properties. Strategies such as amino acid conjugation have been employed to overcome limitations posed by drug lipophilicity, showing significant effects in retarding the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).

Kinase Inhibition

2-Aminothiazole derivatives have been discovered as novel Src family kinase inhibitor templates, leading to the development of compounds with nanomolar to subnanomolar potencies in biochemical and cellular assays. These findings underscore the potential of 2-aminothiazoles in cancer therapy and as kinase inhibitors (Das et al., 2006).

Safety And Hazards

When handling 2-Amino-5,6-dichlorobenzothiazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzothiazoles, including 2-Amino-5,6-dichlorobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds. Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses, modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .

properties

IUPAC Name

5,6-dichloro-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
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InChI Key

GHKHTBMTSUEBJD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N
Source PubChem
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Molecular Formula

C7H4Cl2N2S
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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DSSTOX Substance ID

DTXSID5024477
Record name 2-Amino-5,6-dichlorobenzothiazole
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Molecular Weight

219.09 g/mol
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Physical Description

5,6-dichloro-2-benzothiazolamine appears as white solid or powder. (NTP, 1992)
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Product Name

2-Amino-5,6-dichlorobenzothiazole

CAS RN

24072-75-1
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Record name 5,6-Dichloro-2-benzothiazolamine
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Record name 2-Benzothiazolamine, 5,6-dichloro-
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Record name 2-Amino-5,6-dichlorobenzothiazole
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Melting Point

347 to 356 °F (NTP, 1992)
Record name 5,6-DICHLORO-2-BENZOTHIAZOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Liu, Y Zhao, ZH Yu, XQ Wan… - Advanced Materials …, 2012 - Trans Tech Publ
Four di-cyanoethyl azo disperse dyes based on N,N-bis(2-cyanoethyl)-m-methylaniline were synthesized using four different heterocyclic aromatic amines as the diazo components. …
Number of citations: 2 www.scientific.net
JH Kwon, JW Kwon, K Kim, YH Kim - Bull. Environ. Contam …, 2003 - researchgate.net
MATERIALS AND METHODS Water was sampled using XAD-2 resin (Serva Feinbiochemica GmbH & Co, Heidelberg, Germany) adsorption method (LeBel et al., 1987) for the isolation …
Number of citations: 6 www.researchgate.net
PR Prasad, K Bhuvaneswari… - International Journal of …, 2014 - search.ebscohost.com
A new series of heterocyclic compounds 9-chloro-10-fluoro-15-imino-14-oxo-14H-benzothiazole [2, 3-b] pyrimido [5, 6-e] pyrimido [2, 3-b] benzothiazole and its substituted derivatives …
Number of citations: 3 search.ebscohost.com
J Geng, T Tao, SJ Fu, W You, W Huang - Dyes and Pigments, 2011 - Elsevier
Four heterocyclic Disperse Red azo dyes having the same benzothiazole/azo/benzene skeleton, namely three classical CI Disperse Red 145, 152 and 153 (1–3) and another CI …
Number of citations: 35 www.sciencedirect.com
AH Alneyadi, SS Ashraf - Chemical Engineering Journal, 2016 - Elsevier
Enzyme based degradation of organic pollutants, including emerging pollutants, is a promising remediation approach due to the promiscuous nature of the technique and the wide …
Number of citations: 62 www.sciencedirect.com
R Morsi, M Bilal, HMN Iqbal, SS Ashraf - Science of the total environment, 2020 - Elsevier
Various organic pollutants so-called emerging pollutants (EPs), including active residues from pharmaceuticals, pesticides, surfactants, hormones, and personal care products, are …
Number of citations: 211 www.sciencedirect.com
M Zurkow - 2016 - library.oapen.org
More&More is an art and research project that explores the language and mechanics of global trade, container shipping, and the exchange of goods. It questions a mercantile structure …
Number of citations: 1 library.oapen.org
L Shuttleworth, MA Weaver - The Chemistry and Application of Dyes, 1990 - Springer
Dyes traditionally used for natural fiber coloration were water-soluble or solubilized prior to use and required salt linkages or van der Waals forces to impart affinity for the fiber. The dyes …
Number of citations: 12 link.springer.com
FP Minocheherhomji, KK Vaidya - Int J Pharma Bio Sci, 2016
Number of citations: 2

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